1-Nitro-4-[(octan-2-yl)oxy]benzene
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Overview
Description
1-Nitro-4-[(octan-2-yl)oxy]benzene is an organic compound characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with an octan-2-yloxy group. This compound falls under the category of nitrobenzene derivatives, known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[(octan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-[(octan-2-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are commonly employed
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
1-Nitro-4-[(octan-2-yl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Nitro-4-[(octan-2-yl)oxy]benzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can participate in redox reactions, while the benzene ring can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Nitrobenzene: A simpler analog with a nitro group attached to a benzene ring.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a different alkoxy group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group instead of an octan-2-yloxy group
Uniqueness: 1-Nitro-4-[(octan-2-yl)oxy]benzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
CAS No. |
54739-09-2 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-nitro-4-octan-2-yloxybenzene |
InChI |
InChI=1S/C14H21NO3/c1-3-4-5-6-7-12(2)18-14-10-8-13(9-11-14)15(16)17/h8-12H,3-7H2,1-2H3 |
InChI Key |
VYTCUSAAQNVLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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